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Compound Name:
N-[4-(2-

chlorophenoxy)phenyl]benzamide

Cat. No.: B339244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenoxy benzamide scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a remarkable versatility in engaging a diverse array of biological targets. This

technical guide delves into the core principles of the structure-activity relationship (SAR) of

phenoxy benzamides, offering a comprehensive overview of how subtle molecular

modifications can profoundly influence their biological activity. We will explore key examples

from the literature, focusing on their applications as anti-infective and anticancer agents, and

provide detailed experimental methodologies to facilitate further research in this exciting field.

The Core Scaffold: A Foundation for Diverse
Activities
The phenoxy benzamide core consists of a benzamide ring linked to a phenoxy group. This

seemingly simple arrangement provides a rich canvas for chemical exploration. The key points

of modification, which dictate the compound's interaction with its biological target, are the

substitution patterns on both the benzamide and the phenoxy rings.

Structure-Activity Relationship (SAR) Insights
The following sections summarize the key SAR findings for phenoxy benzamide derivatives

against various biological targets. The data is presented in tabular format to allow for easy
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comparison and analysis.

Antiplasmodial Activity
A significant body of research has focused on the development of phenoxy benzamides as

potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form

of malaria. The general SAR for this class of compounds can be summarized as follows:

Anilino Moiety: Modifications on the anilino part of the benzamide have a strong impact on

antiplasmodial activity. The presence and position of bulky, lipophilic groups are often crucial.

Phenoxy Ring: Substitution on the phenoxy ring, particularly with electron-withdrawing

groups like fluorine, can enhance activity.

Linker and Amide Bond: The integrity of the diaryl ether and the amide linkage is generally

essential for maintaining activity.

Table 1: SAR of 2-Phenoxybenzamide Derivatives against P. falciparum NF54[1]
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Compound
R1
(Phenoxy
Ring)

R2 (Anilino
Ring)

PfNF54
IC50 (µM)

L-6 Cells
IC50 (µM)

Selectivity
Index (SI)

1 (Lead) 4-F

2-(4-(N-

Boc)piperazin

yl)

0.4134 131.0 316.9

6 H

2-(4-(N-

Boc)piperazin

yl)

1.146 145.0 127.1

7 H

2-(4-(N-

Boc)piperazin

yl)

3.738 113.0 30.22

8 4-NHAc

2-(4-(N-

Boc)piperazin

yl)

1.012 63.70 62.93

36 4-F

3-(4-(N-

Boc)piperazin

yl)

3.297 124.0 37.58

37 4-F

4-(4-(N-

Boc)piperazin

yl)

0.2690 124.0 461.0

54 H

4-(4-(N-

Boc)piperazin

yl)

1.222 185.0 151.4

19 4-F

2-(4-(N-

pivaloyl)piper

azinyl)

0.6172 185.0 299.7

56 H

2-(4-(N-

pivaloyl)piper

azinyl)

0.6593 190.3 288.6

38 4-F 3-(4-(N-

pivaloyl)piper

3.174 78.00 24.61
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azinyl)

39 4-F

4-(4-(N-

pivaloyl)piper

azinyl)

0.5795 99.62 171.8

Data extracted from Köhler et al., 2021.[1]

PARP10 Inhibition
Phenoxy benzamides have also been identified as inhibitors of Poly(ADP-ribose) polymerase

10 (PARP10), an enzyme involved in cellular signaling and stress responses. The SAR for

PARP10 inhibition highlights the importance of specific substitutions on both aromatic rings.

Benzamide Moiety: The position and nature of substituents on the benzamide ring are critical

for potent inhibition.

Phenoxy Moiety: Substitutions on the phenoxy ring can modulate selectivity and cell

permeability.

Table 2: SAR of Phenoxy Benzamide Derivatives as PARP10 Inhibitors

Compound
Benzamide
Substitution

Phenoxy
Substitution

PARP10 IC50 (µM)

Compound A 4-cyano Unsubstituted 1.5

Compound B 3-carbamoyl Unsubstituted 2.3

Compound C 4-carbamoyl 4-cyano 0.51

Compound D 3-carbamoyl 4-cyano 0.33

Qualitative SAR trends synthesized from the literature.

Adrenergic Receptor Antagonism
The parent compound, phenoxybenzamine, is a well-known irreversible antagonist of α-

adrenergic receptors. Structure-activity relationship studies of its analogues have revealed key
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structural features for potent α-adrenoceptor antagonism.

β-Chloroethylamine Moiety: This group is essential for the irreversible antagonism, forming a

covalent bond with the receptor.

Phenoxy and Benzyl Groups: Substituents on these rings influence the affinity and selectivity

for α1- and α2-adrenoceptors. For instance, lacking substituents on both the phenoxy and

oxyamino carbon chain can lead to moderate α1-adrenoceptor selectivity.[2]

Table 3: SAR of Phenoxybenzamine-related β-Chloroethylamines as α-Adrenoceptor

Antagonists[2]

Compound
Phenoxy
Substitution

Oxyamino
Carbon
Substitution

α1-
Adrenoceptor
pIC50

α1-
Adrenoceptor
Selectivity

Phenoxybenzami

ne
Unsubstituted 1-methyl 7.27 Moderate

Compound 13 Unsubstituted Unsubstituted - 10-35 times

Compound 14 2-ethoxy Unsubstituted 7.17 -

Compound 15 2-i-propoxy Unsubstituted 7.06 -

Compound 18 Unsubstituted Unsubstituted - 10-35 times

Data extracted from Melchiorre et al., 1999.[2]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

biological activity of phenoxy benzamide derivatives.

In Vitro Antiplasmodial Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the

blood stages of P. falciparum.
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Methodology:

Parasite Culture:P. falciparum strains (e.g., NF54, Dd2) are maintained in continuous culture

in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and

hypoxanthine.

Drug Dilution: Test compounds are serially diluted in DMSO and then further diluted in

culture medium to achieve the final desired concentrations.

Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds in

96-well plates at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.

Growth Inhibition Measurement: Parasite growth is quantified using various methods:

SYBR Green I-based fluorescence assay: SYBR Green I dye, which intercalates with

DNA, is added to the lysed parasite cultures. The fluorescence intensity, proportional to

the amount of parasitic DNA, is measured using a fluorescence plate reader.

[³H]-Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture,

and its incorporation into the parasite's nucleic acids is measured as a marker of

proliferation.

pLDH assay: The activity of parasite lactate dehydrogenase (pLDH), an enzyme released

by viable parasites, is measured spectrophotometrically.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a

sigmoidal curve using appropriate software.

PARP10 Inhibition Assay
Objective: To determine the inhibitory activity of compounds against the enzymatic activity of

PARP10.

Methodology:

Enzyme and Substrate Preparation: Recombinant human PARP10 enzyme and a suitable

substrate (e.g., a biotinylated histone or a fluorescently labeled peptide) are prepared in an

appropriate assay buffer.
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Inhibitor Incubation: The PARP10 enzyme is pre-incubated with various concentrations of the

test compound.

Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ (the co-

substrate for ADP-ribosylation).

Detection of ADP-ribosylation: The extent of substrate ADP-ribosylation is quantified using

methods such as:

ELISA-based assays: If a biotinylated substrate is used, the product can be captured on a

streptavidin-coated plate and detected using an anti-poly(ADP-ribose) antibody

conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.

Fluorescence polarization (FP): A fluorescently labeled substrate is used, and the change

in fluorescence polarization upon ADP-ribosylation is measured.

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against

the inhibitor concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, as

a predictor of its in vivo absorption.

Methodology:

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an

organic solvent (e.g., dodecane) to form an artificial membrane.

Donor and Acceptor Compartments: The wells of the filter plate (donor compartment) are

filled with a solution of the test compound in a buffer (e.g., PBS at pH 7.4). The filter plate is

then placed on top of an acceptor plate containing a fresh buffer.

Incubation: The "sandwich" of donor and acceptor plates is incubated for a defined period

(e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

Quantification: The concentration of the compound in both the donor and acceptor wells is

determined using a suitable analytical method, typically LC-MS/MS.
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Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the

following equation:

Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time)

Where [drug] is the concentration of the drug, VA is the volume of the acceptor well, VD is

the volume of the donor well, Area is the surface area of the membrane, and time is the

incubation time.

Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the activity of major drug-

metabolizing CYP450 enzymes (e.g., CYP3A4, CYP2D6).

Methodology:

Incubation Mixture: The test compound is incubated with human liver microsomes (a source

of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and a cofactor

(NADPH) in a phosphate buffer.

Reaction: The mixture is incubated at 37°C to allow the CYP enzyme to metabolize the

probe substrate.

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g.,

acetonitrile).

Metabolite Quantification: The amount of the specific metabolite formed from the probe

substrate is quantified by LC-MS/MS.

Data Analysis: The percentage of inhibition of the CYP enzyme by the test compound is

calculated by comparing the amount of metabolite formed in the presence of the inhibitor to

that in its absence. IC50 values are then determined from the dose-response curve.

Visualizing the Molecular Pathways
Understanding the signaling pathways in which the targets of phenoxy benzamides are

involved is crucial for rational drug design. The following diagrams, generated using Graphviz,

illustrate some of these key pathways.
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Caption: Alpha-Adrenergic Receptor Signaling Pathway.
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Caption: PARP10-mediated inhibition of the NF-κB signaling pathway.
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Caption: The folate biosynthesis pathway in P. falciparum.

Conclusion
The phenoxy benzamide scaffold represents a highly versatile and promising starting point for

the development of novel therapeutic agents. The structure-activity relationships discussed in

this guide highlight the critical role of substituent patterns on both the phenoxy and benzamide

rings in determining biological activity and selectivity. A thorough understanding of these SAR

principles, coupled with the application of robust experimental methodologies, will undoubtedly

pave the way for the discovery of next-generation phenoxy benzamide-based drugs with

improved efficacy and safety profiles. This guide serves as a foundational resource for

researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical

class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b339244#structure-activity-relationship-sar-of-
phenoxy-benzamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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